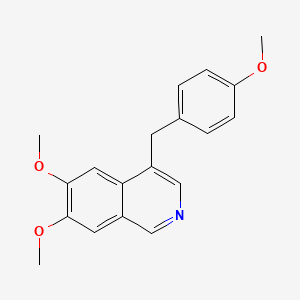

6,7-Dimethoxy-4-(4-methoxybenzyl)isoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6,7-Dimethoxy-4-(4-methoxybenzyl)isoquinoline is a benzylisoquinoline alkaloid. This compound is known for its unique structure, which includes methoxy groups at the 6 and 7 positions of the isoquinoline ring and a 4-methoxybenzyl group attached to the nitrogen atom. It has been isolated from natural sources such as the plant Annona squamosa .

Preparation Methods

Synthetic Routes and Reaction Conditions

One method for synthesizing 6,7-dimethoxy-4-(4-methoxybenzyl)isoquinoline involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) . This reaction yields 6,7-dimethoxy-3,4-dihydroisoquinoline, which can then be further processed to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can potentially be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-4-(4-methoxybenzyl)isoquinoline can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or other reducible groups in the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can yield tetrahydroisoquinoline derivatives .

Scientific Research Applications

6,7-Dimethoxy-4-(4-methoxybenzyl)isoquinoline has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It has been studied for its potential biological activities, including anti-cancer properties.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-4-(4-methoxybenzyl)isoquinoline involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce apoptosis in cancer cells by interacting with DNA and disrupting cell cycle progression . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Coclaurine: Another benzylisoquinoline alkaloid found in Annona squamosa.

6,7-Dimethoxy-3,4-dihydroisoquinoline: A precursor in the synthesis of 6,7-dimethoxy-4-(4-methoxybenzyl)isoquinoline.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups and benzyl substitution contribute to its stability and reactivity, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

6,7-Dimethoxy-4-(4-methoxybenzyl)isoquinoline is a complex organic compound with notable biological activities. Its unique isoquinoline structure, characterized by methoxy substitutions and a benzyl group, contributes to its potential therapeutic applications. This article explores the compound's biological activities, including its antioxidant, antibacterial, and cytotoxic properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C19H19NO3, with a molecular weight of approximately 311.36 g/mol. The structure features two methoxy groups at the 6 and 7 positions of the isoquinoline ring and a benzyl substituent at the fourth position. This specific arrangement enhances its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H19NO3 |

| Molecular Weight | 311.36 g/mol |

| Methoxy Groups | Two (at positions 6 and 7) |

| Benzyl Substituent | Present (at position 4) |

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity , primarily through its ability to scavenge free radicals. This property may contribute to its protective effects against oxidative stress-related conditions. The compound's antioxidant capacity is essential for evaluating its potential in preventing cellular damage associated with various diseases.

Antibacterial Activity

The compound has also been studied for its antibacterial properties . It exhibits activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The mechanism of action involves targeting bacterial FtsZ, a protein crucial for cell division.

Case Study: FtsZ Targeting

In a study examining the antibacterial effects of isoquinoline derivatives, it was found that certain compounds could bind to the FtsZ protein in Staphylococcus aureus, inhibiting its GTPase activity and stabilizing FtsZ polymers. This disruption leads to impaired bacterial cytokinesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 4–8 μg/mL |

| VRE | 4–8 μg/mL |

Cytotoxicity Assessment

While evaluating the cytotoxic effects of this compound, studies have shown minimal toxicity towards mammalian cells. This low cytotoxicity is crucial for its development as a therapeutic agent, indicating that it may be safe for use in clinical settings.

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

- Antioxidant Activity : Effective in scavenging free radicals.

- Antibacterial Activity : Active against MRSA and VRE through FtsZ targeting.

- Cytotoxicity : Low toxicity towards human cells.

Properties

CAS No. |

61190-20-3 |

|---|---|

Molecular Formula |

C19H19NO3 |

Molecular Weight |

309.4 g/mol |

IUPAC Name |

6,7-dimethoxy-4-[(4-methoxyphenyl)methyl]isoquinoline |

InChI |

InChI=1S/C19H19NO3/c1-21-16-6-4-13(5-7-16)8-14-11-20-12-15-9-18(22-2)19(23-3)10-17(14)15/h4-7,9-12H,8H2,1-3H3 |

InChI Key |

FATMOMPOECTJKE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=CN=CC3=CC(=C(C=C32)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.